

# Application Notes: Jones Oxidation of Primary Alcohols to Carboxylic Acids

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## Compound of Interest

Compound Name: Chromium trioxide

Cat. No.: B8757531

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The Jones oxidation is a robust and widely utilized method in organic synthesis for the efficient conversion of primary alcohols into carboxylic acids.<sup>[1][2][3][4]</sup> This reaction employs the Jones reagent, a solution of **chromium trioxide** ( $\text{CrO}_3$ ) in aqueous sulfuric acid, typically using acetone as the solvent.<sup>[1][2][5]</sup> The oxidation is known for its rapid reaction rates, high yields, and the use of inexpensive and readily available reagents.<sup>[1][2]</sup>

Primary alcohols are initially oxidized to aldehydes.<sup>[1]</sup> Under the aqueous acidic conditions of the reaction, these aldehydes are then hydrated to form gem-diols, which are subsequently oxidized to the corresponding carboxylic acids.<sup>[1][3]</sup> A distinct visual indication of the reaction's progress is the color change from the orange-red of the Cr(VI) reagent to the green of the resulting Cr(III) species.<sup>[1][6]</sup>

Despite its utility, a significant drawback of the Jones oxidation is the use of chromium(VI) compounds, which are carcinogenic and require careful handling and disposal procedures.<sup>[1][7]</sup> Consequently, researchers should always perform this reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.<sup>[1][7][8]</sup>

## Experimental Protocol

This protocol provides a step-by-step procedure for the Jones oxidation of a primary alcohol to a carboxylic acid.

### 1. Preparation of the Jones Reagent

- Caution: **Chromium trioxide** is highly toxic, corrosive, and a strong oxidizer. Concentrated sulfuric acid is extremely corrosive. This procedure must be carried out in a fume hood with appropriate PPE.
- In a beaker, carefully dissolve 26.7 g of **chromium trioxide** ( $\text{CrO}_3$ ) in 23 mL of concentrated sulfuric acid ( $\text{H}_2\text{SO}_4$ ).
- Slowly and with constant stirring, add this mixture to 50 mL of deionized water. The addition is exothermic, so it's advisable to cool the water in an ice bath.
- Allow the resulting orange-red solution to cool to room temperature. The final volume will be approximately 73 mL.

## 2. Oxidation of the Primary Alcohol

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the primary alcohol (e.g., 50 mmol of benzyl alcohol) in an appropriate volume of acetone (e.g., 100 mL).
- Cool the flask in an ice-water bath to maintain a low temperature during the addition of the Jones reagent.
- Addition of Jones Reagent: Slowly add the prepared Jones reagent dropwise from the dropping funnel to the stirred solution of the alcohol.
- Maintain the reaction temperature below  $30^\circ\text{C}$  throughout the addition. A noticeable color change from orange-red to green should occur.
- Continue adding the reagent until a persistent orange-red color is observed, indicating that the alcohol has been fully consumed.
- Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Reaction times can vary from 15 minutes to several hours depending on the substrate.

## 3. Workup and Purification

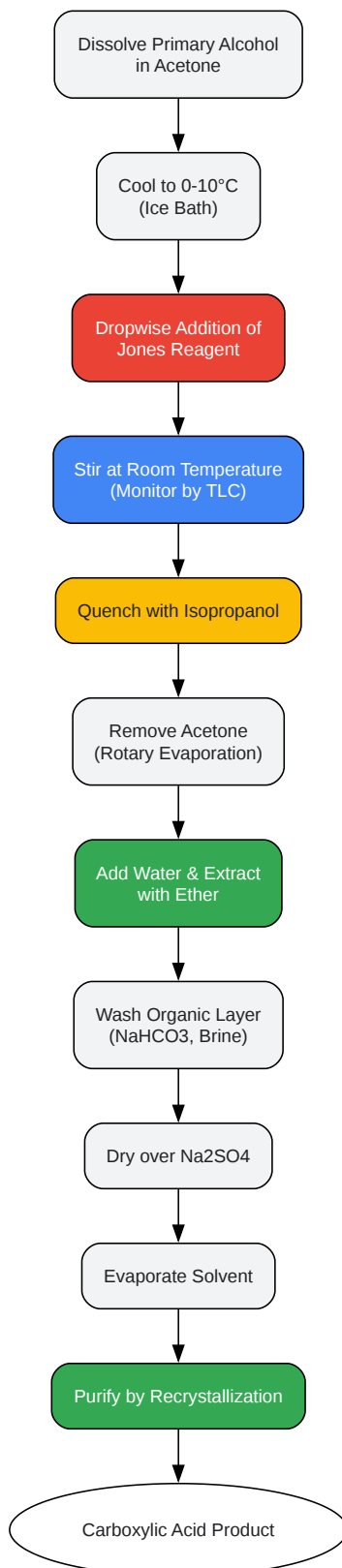
- Quenching: Once the reaction is complete (as indicated by TLC), quench the excess oxidant by the dropwise addition of isopropanol until the orange color disappears and a green precipitate forms.[3]
- Isolation: Remove the acetone from the reaction mixture using a rotary evaporator.
- Add 100 mL of water to the residue and transfer the mixture to a separatory funnel.
- Extract the aqueous layer with diethyl ether (e.g., 3 x 50 mL).
- Purification: Combine the organic extracts and wash them with a saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ).
- Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude carboxylic acid.
- The product can be further purified by recrystallization.

## Data Presentation

The following table summarizes the reaction conditions and yields for the Jones oxidation of various primary alcohols to their corresponding carboxylic acids.

| Substrate               | Product                    | Reaction Time | Temperature (°C) | Yield (%) |
|-------------------------|----------------------------|---------------|------------------|-----------|
| Benzyl alcohol          | Benzoic acid               | 4 h           | <30              | >90       |
| 4-Methoxybenzyl alcohol | 4-Methoxybenzoic acid      | 15 min        | Room Temp        | 92        |
| 1-Heptanol              | Heptanoic acid             | 1 h           | 25               | 85        |
| 1-Octanol               | Octanoic acid              | 1.5 h         | 25               | 91        |
| Cyclohexylmethanol      | Cyclohexanecarboxylic acid | 2 h           | 25               | 88        |

## Experimental Workflow



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Caption: Experimental workflow for the Jones oxidation of a primary alcohol.

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